2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide represents a novel class of triazole derivatives known for their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antifungal, antibacterial, and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized via a reaction between 4-amino-5-methyltriazole and thiazole derivatives in the presence of appropriate catalysts. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.
Antifungal Activity
1,2,4-triazole derivatives are well-documented for their antifungal properties. Studies indicate that compounds within this class exhibit potent activity against various fungal pathogens. For instance, triazole derivatives have demonstrated significant efficacy against Corynespora cassiicola and Pseudomonas syringae . The specific compound has shown promising results in preliminary assays against common fungal strains.
Table 1: Antifungal Activity of Triazole Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Corynespora cassiicola | 0.05 μg/mL |
Compound B | Pseudomonas syringae | 0.10 μg/mL |
Target Compound | Candida albicans | 0.08 μg/mL |
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, the target compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Against Selected Bacteria
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Target Compound | Staphylococcus aureus | 0.12 μg/mL |
Target Compound | Escherichia coli | 0.15 μg/mL |
Commercial Triazole | Klebsiella pneumoniae | 0.20 μg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The target compound's structure suggests it may interact with specific molecular targets involved in cancer progression.
Case Study: Anticancer Properties
A study investigated the effects of several triazole derivatives on human cancer cell lines, including breast and lung cancer cells. The target compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the thiazole moiety can significantly influence potency and selectivity.
Key Observations:
- Substituent Effects: Electron-donating groups enhance activity against certain pathogens.
- Ring Modifications: Variations in the triazole structure can lead to improved solubility and bioavailability.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-11(25-14)6-10-4-2-3-5-12(10)16/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORJJKNEOTGBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.